molecular formula C21H20FN3O2 B2878743 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-57-1

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2878743
CAS RN: 852368-57-1
M. Wt: 365.408
InChI Key: XINXNGJQQXWADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring and an indole ring. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its complex structure. For example, the presence of the fluorophenyl group could affect its polarity and solubility .

Scientific Research Applications

Antiviral Research

Indole derivatives, which are part of the molecular structure of this compound, have been shown to possess antiviral activities . Researchers have synthesized various indole-based compounds that have demonstrated inhibitory effects against influenza A and other viruses. This suggests that our compound could be explored for its potential use in developing new antiviral medications or as a tool in studying viral replication and pathogenesis.

Anti-inflammatory Studies

The indole moiety is also associated with anti-inflammatory properties . This compound could be used in biochemical assays to understand the inflammatory process at a molecular level or potentially as a lead compound in the development of new anti-inflammatory drugs.

Oncology and Cancer Treatment

Indole derivatives have been found to have anticancer properties . This compound could be valuable in cancer research, possibly serving as a chemotherapeutic agent or as a molecular probe to study cancer cell metabolism and apoptosis.

Neuroscience Research

Given the presence of a piperazine ring, which is often found in neurological drugs, this compound could be used in neuroscience research to study neurotransmitter systems, particularly those involving serotonin and dopamine .

Pharmacokinetics and Drug Development

The compound’s complex structure, including the fluorophenyl group, may influence its pharmacokinetic properties. It could be used in studies aimed at understanding how structural modifications affect the absorption, distribution, metabolism, and excretion (ADME) of drug candidates .

Antimicrobial and Antibacterial Studies

Indole derivatives have shown antimicrobial and antibacterial activities . This compound could be used in the development of new antibiotics or in research to understand the mechanisms of bacterial resistance.

Enzyme Inhibition Studies

Compounds with indole structures have been used to study enzyme inhibition, which is crucial in understanding various biochemical pathways and in the development of drugs that target specific enzymes .

Plant Growth and Hormone Research

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. This compound could be used in agricultural research to study its effects on plant growth and development .

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. For instance, it can affect the synthesis of nucleotides and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.

Result of Action

The result of the compound’s action is the inhibition of ENTs, which can lead to changes in nucleotide synthesis and adenosine regulation . This could potentially have various effects at the molecular and cellular levels, depending on the specific context.

Future Directions

Given the potential biological activities of this compound, it could be of interest for further study. For example, it could be investigated for its potential therapeutic effects, or used as a starting point for the development of new drugs .

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-19(15-6-2-4-8-17(15)23-14)20(26)21(27)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINXNGJQQXWADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.